4,9-Dihydro-3H-pyrido[2,3-b]indole
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Overview
Description
4,9-Dihydro-3H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydro-3H-pyrido[2,3-b]indole can be achieved through various methods. One common approach involves the condensation of 3-substituted indole-2(3H)-one derivatives with enamines, followed by thermal cyclization with ammonium acetate . Another method includes the intramolecular Diels–Alder reaction of 2(1H)-pyrazinones and conjugated carbodiimides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydro-3H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various hydro derivatives .
Scientific Research Applications
4,9-Dihydro-3H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-cancer properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,9-Dihydro-3H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, which is crucial in the inflammatory response . The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
4,9-Dihydro-3H-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This compound has a methoxy group at the 6-position and a methyl group at the 1-position.
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This derivative has an ethoxy group at the 7-position and a methyl group at the 1-position.
9H-Pyrido[3,4-b]indole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
62947-10-8 |
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Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4,9-dihydro-3H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H10N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-2,4,6-7,13H,3,5H2 |
InChI Key |
XEQCHJSAFYGRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC3=CC=CC=C23)N=C1 |
Origin of Product |
United States |
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